Potency Positioning: FTBMT (EC50 = 75 nM) Occupies Intermediate Potency Niche Between HTL0041178 (27.5 nM) and PW0787 (135 nM)
FTBMT demonstrates an EC50 of 75 nM for human GPR52-mediated cAMP accumulation in recombinant CHO cells [1]. This potency positions FTBMT as an intermediate-affinity agonist relative to the higher-potency HTL0041178 (EC50 = 27.5 nM) [2] and the lower-potency PW0787 (EC50 = 135 nM) [3]. This intermediate potency may confer distinct signaling dynamics and reduced receptor desensitization compared to higher-affinity agonists, making FTBMT a critical comparator for structure-activity relationship studies.
| Evidence Dimension | Potency (EC50 for human GPR52 cAMP activation) |
|---|---|
| Target Compound Data | 75 nM |
| Comparator Or Baseline | HTL0041178: 27.5 nM; PW0787: 135 nM |
| Quantified Difference | FTBMT is 2.7-fold less potent than HTL0041178 and 1.8-fold more potent than PW0787 |
| Conditions | Recombinant CHO cells expressing human GPR52; cAMP accumulation assay |
Why This Matters
This intermediate potency profile offers a distinct pharmacological tool for dose-response studies where full receptor occupancy or minimal desensitization is required, differentiating FTBMT from both higher- and lower-potency GPR52 agonists.
- [1] Nishiyama, K., Suzuki, H., Harasawa, T., Suzuki, N., Kurimoto, E., Kawai, T., Maruyama, M., Komatsu, H., Sakuma, K., Shimizu, Y., & Shimojo, M. (2017). FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents, Revealing a Potential Therapeutic Agent for Schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 363(2), 253-264. View Source
- [2] Poulter, S., Austin, N., Armstrong, R., Barnes, M., Bucknell, S. J., Higueruelo, A., Banerjee, J., Mead, A., Mould, R., MacSweeney, C., O'Brien, M. A., Stott, L. A., & Watson, S. P. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters, 14(4), 499-505. View Source
- [3] ASPET 2023 Annual Meeting Abstract. Discovery of an Allosteric Agonist for Schizophrenia Risk Gene GPR52 with Antipsychotic Activity. Journal of Pharmacology and Experimental Therapeutics, 385(S3), Abstract ID 27887. View Source
